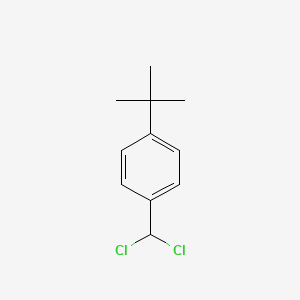

1-tert-Butyl-4-(dichloromethyl)benzene

Descripción general

Descripción

1-tert-Butyl-4-(dichloromethyl)benzene is an organic compound with the molecular formula C11H14Cl2. . This compound is characterized by a benzene ring substituted with a tert-butyl group and a dichloromethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-tert-Butyl-4-(dichloromethyl)benzene can be synthesized through the chlorination of 1-tert-butyl-4-methylbenzene (p-tert-butyltoluene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the benzylic position .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-tert-Butyl-4-(dichloromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the dichloromethyl group.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

1-tert-Butyl-4-(dichloromethyl)benzene is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Synthesis of Drugs : It is instrumental in producing medications such as terbutaline (used for asthma treatment) and tolterodine (for urinary incontinence) .

- Development of Insecticides and Herbicides : The compound serves as a precursor for several agrochemical formulations, enhancing crop protection strategies .

Polymer Industry

The compound plays a crucial role in the polymer industry:

- Synthesis of Polymer Additives : It is used to create hindered amine light stabilizers (HALS), which protect polymers from UV degradation. These additives find applications in packaging materials, automotive components, and construction materials .

Other Applications

In addition to pharmaceuticals and polymers, this compound has several other uses:

- Production of Dyes and Fragrances : It contributes to the synthesis of various dyes and aromatic compounds used in the cosmetics industry.

- Solvent for Resins and Oils : Its solvent properties make it suitable for use in formulations involving resins, oils, and waxes .

Safety Considerations

Handling this compound requires caution due to its hazardous nature:

- Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory tract .

- Environmental Impact : Proper disposal methods must be followed to mitigate environmental risks associated with its use.

Case Study 1: Pharmaceutical Development

A study demonstrated the effectiveness of using this compound as an intermediate for synthesizing terbutaline. Researchers reported high yields and purity levels when employing this compound in multi-step synthesis pathways .

Case Study 2: Polymer Stabilization

Research conducted on polymer formulations incorporating HALS derived from this compound highlighted significant improvements in UV stability compared to non-stabilized polymers. This study emphasized the compound's role in enhancing the longevity and performance of plastic products .

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl-4-(dichloromethyl)benzene involves its interaction with molecular targets through its functional groups. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 1-tert-Butyl-4-(dichloromethoxy)benzene

- 1-tert-Butyl-4-(dibromomethyl)benzene

- 1-tert-Butyl-4-deuteriomethyl-benzene

- 1-tert-Butyl-4-cyclopropylbenzene

- 1-tert-Butyl-4-(trimethoxymethyl)benzene

Uniqueness

1-tert-Butyl-4-(dichloromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and dichloromethyl groups allows for diverse chemical transformations and applications in various fields .

Actividad Biológica

1-tert-Butyl-4-(dichloromethyl)benzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

This compound is classified under the category of chlorinated hydrocarbons. Its chemical formula is C10H10Cl2, with the following structural characteristics:

- Molecular Weight : 203.09 g/mol

- Melting Point : Not well-documented

- Boiling Point : Not well-documented

- Solubility : Soluble in organic solvents

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential toxicological effects and its role as an environmental contaminant. The following sections detail its biological interactions, particularly focusing on cytotoxicity, genotoxicity, and endocrine disruption.

Cytotoxicity

Research indicates that chlorinated aromatic compounds can exhibit cytotoxic effects on various cell lines. A study assessing the cytotoxicity of related compounds found that exposure to similar chlorinated benzene derivatives resulted in significant cell death at certain concentrations. Although specific data for this compound is limited, it is reasonable to infer similar effects based on structural analogs.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl chloride | MIA PaCa-2 | 118.5 ± 2.2 | |

| 4-Chloromethylbiphenyl | Various | Not specified |

Genotoxicity

Genotoxic effects have been observed in studies involving chlorinated compounds. For instance, benzyl chloride was shown to induce DNA damage and mutations in bacterial systems. While direct studies on this compound are scarce, the structural similarity to known genotoxic agents suggests a potential for similar activity.

Endocrine Disruption

Chlorinated compounds are often scrutinized for their endocrine-disrupting potential. Studies have demonstrated that exposure to such chemicals can interfere with hormonal signaling pathways, leading to adverse developmental and reproductive outcomes. Although specific data on this compound is limited, it is prudent to consider its potential effects based on the broader category of chlorinated aromatics.

Study 1: Toxicological Assessment

A toxicological assessment involving chlorinated compounds revealed that exposure to certain derivatives could lead to increased tumor incidence in rodent models. In a controlled study, mice exposed to benzyl chloride exhibited a higher incidence of lung adenomas compared to controls, indicating potential carcinogenic properties .

Study 2: Environmental Impact

Research examining the presence of chlorinated compounds in environmental samples highlighted the need for monitoring due to their persistence and bioaccumulation potential. The findings indicated that such compounds could pose risks not only to human health but also to aquatic ecosystems .

Propiedades

IUPAC Name |

1-tert-butyl-4-(dichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTQWZWUTLLANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511898 | |

| Record name | 1-tert-Butyl-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79135-60-7 | |

| Record name | 1-tert-Butyl-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.